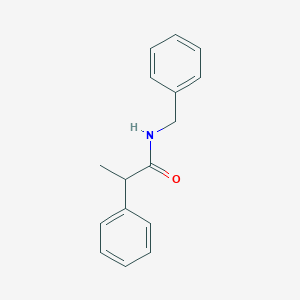![molecular formula C19H18N4O3S B257115 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, the compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been found to reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. The compound has been found to possess various biological activities, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound may have toxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action. Understanding how the compound exerts its biological effects can provide insights into its potential therapeutic applications. Another direction is to study the compound's pharmacokinetics and pharmacodynamics. This information can help in the development of safe and effective drugs based on this compound. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-methoxybenzyl hydrazine and 4-methoxybenzaldehyde to form 4-methoxybenzylidene hydrazine. This intermediate is then reacted with 4-methoxyphenylacetic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the target compound.
Applications De Recherche Scientifique
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. The compound has also been studied for its potential use as an anti-microbial agent.
Propriétés
Nom du produit |
3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H18N4O3S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-[(4-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-5-3-13(4-6-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
LAEYKJDDYJMHKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257107.png)
![6-(3-Ethoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257108.png)
![6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)